molecular formula C19H16N4O3S B2429723 methyl 4-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate CAS No. 872702-14-2

methyl 4-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2429723
CAS No.: 872702-14-2
M. Wt: 380.42
InChI Key: BLIRTLWQLZSMCJ-UHFFFAOYSA-N
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Description

methyl 4-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound featuring a pyridazine ring, which is known for its wide range of pharmacological activities

Properties

IUPAC Name

methyl 4-[[2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-26-19(25)14-2-4-15(5-3-14)21-17(24)12-27-18-7-6-16(22-23-18)13-8-10-20-11-9-13/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIRTLWQLZSMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalizationThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

methyl 4-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .

Scientific Research Applications

methyl 4-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 4-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate is unique due to its specific functional groups and the combination of the pyridazine ring with the sulfanylacetyl and amino groups.

Biological Activity

Methyl 4-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Benzene Ring : A common motif in pharmaceuticals, enhancing lipophilicity.
  • Pyridazine and Pyridine Moieties : Contributing to the compound's interaction with biological targets.
  • Sulfanyl Group : This group is known for its role in enhancing reactivity and potential biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can bind to various receptors, influencing signaling pathways critical for cell survival and growth.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing pyridazine rings have shown promising results against multiple cancer cell lines:

  • In Vitro Studies : Compounds structurally related to this compound have been tested against leukemia (CCRF-CEM) and breast cancer (MDA-MB-231) cell lines, demonstrating growth inhibition rates between 31.50% to 47.41% .

Case Studies

  • Anticancer Activity Assessment :
    • A study evaluated the anticancer effects of related pyridazine derivatives on various cancer cell lines. The results indicated that modifications in the chemical structure could enhance the selectivity and potency against specific cancer types .
  • Structure-Activity Relationship (SAR) :
    • Research into the SAR of similar compounds revealed that the presence of the sulfanyl group significantly contributes to the overall biological activity, suggesting that modifications to this moiety could lead to improved therapeutic agents .

Data Table: Biological Activity Overview

Activity TypeCell Line/PathogenInhibition Rate (%)Reference
AnticancerCCRF-CEM (Leukemia)31.50 – 47.41
AnticancerMDA-MB-231 (Breast Cancer)31.50 – 47.41
AntimicrobialVarious Bacterial StrainsSignificant Inhibition

Q & A

Basic Research Question | Methodological Focus

Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆, 400 MHz) confirms acetamido (-NHCO-) and pyridazine proton environments .

High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., m/z 425.5 g/mol ).

HPLC-PDA : Reverse-phase HPLC (C18 column) with UV detection (254 nm) assesses purity (>98% required for biological assays) .

How does the sulfanyl acetamido group influence interactions with biological targets, and how are these interactions validated?

Advanced Research Question | Mechanism Elucidation

Hydrogen Bonding : The -NHCO- group forms hydrogen bonds with catalytic residues (e.g., kinase ATP-binding pockets) .

Thioether Flexibility : The -S- linker allows conformational adaptation to target binding sites, verified via molecular dynamics (MD) simulations .

Validation Methods :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) with immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

What are the solubility challenges of this compound, and how are they addressed in in vitro assays?

Basic Research Question | Methodological Focus

Low Aqueous Solubility : Due to the hydrophobic benzoate ester and pyridazine core (logP ~2.5 ).

Mitigation Strategies :

  • Use DMSO stock solutions (<0.1% final concentration) to avoid cytotoxicity .
  • Incorporate surfactants (e.g., Tween-80) in cell culture media .

What in silico methods predict binding affinity, and how are these predictions tested experimentally?

Advanced Research Question | Computational-Experimental Integration

Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses with target enzymes (e.g., COX-2 ).

Free Energy Perturbation (FEP) : Computes relative binding energies for derivative optimization .

Experimental Validation :

  • Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates .
  • X-ray Crystallography : Resolve co-crystal structures to confirm docking poses .

How are side reactions during synthesis minimized, and what are common impurities?

Basic Research Question | Reaction Optimization

Common Side Reactions :

  • Oxidation of sulfanyl to sulfoxide/sulfone (controlled by inert atmosphere) .
  • Ester hydrolysis under basic conditions (avoid aqueous bases) .

Impurity Removal :

  • Silica gel chromatography (ethyl acetate:hexane = 3:7) separates unreacted pyridazine intermediates .

How do structural modifications on the pyridazine ring affect inhibitory potency?

Advanced Research Question | SAR Analysis

Electron-Donating Groups (e.g., -OCH₃) : Increase potency against tyrosine kinases by enhancing π-π interactions (e.g., IC₅₀ reduction from 1.2 μM to 0.7 μM ).

Halogen Substitution (e.g., -F) : Improves metabolic stability but may reduce solubility .

Bulkier Substituents (e.g., -Ph) : Introduce steric hindrance, decreasing binding affinity .
Testing : Parallel synthesis of derivatives followed by dose-response assays .

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